1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-BENZYL-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a unique combination of benzyl, hydroxy, benzofuran, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzyl derivatives, hydroxy compounds, and thiophene derivatives. Common synthetic routes could involve:
Aldol Condensation: To form the core pyrrol-2-one structure.
Friedel-Crafts Acylation: To introduce the benzofuran and thiophene groups.
Hydrogenation: To reduce specific functional groups.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiophene groups.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzyl and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its unique structure.
Biochemistry: Studying its interactions with biological molecules.
Medicine
Drug Development:
Diagnostics: Use in imaging or as a biomarker.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Chemical Engineering: Applications in the design of new chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: The parent compound.
Analogous Pyrrol-2-ones: Compounds with similar core structures but different substituents.
Benzofuran Derivatives: Compounds with similar benzofuran groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C25H21NO4S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(4Z)-1-benzyl-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H21NO4S/c1-15-12-18-13-17(9-10-19(18)30-15)23(27)21-22(20-8-5-11-31-20)26(25(29)24(21)28)14-16-6-3-2-4-7-16/h2-11,13,15,22,27H,12,14H2,1H3/b23-21- |
InChI Key |
OHEPDELVJWIOSI-LNVKXUELSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=CS5)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=CS5)O |
Origin of Product |
United States |
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